1-(mesitylsulfonyl)-1H-benzo[d][1,2,3]triazole
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Overview
Description
1-(Mesitylsulfonyl)-1H-benzo[d][1,2,3]triazole is a chemical compound with the molecular formula C₁₁H₁₃N₃O₂S. It is a member of the triazole family, which is known for its versatile chemical characteristics and potential biological applications . This compound is particularly interesting due to its unique structure, which includes a mesitylsulfonyl group attached to a benzo[d][1,2,3]triazole ring.
Mechanism of Action
Target of Action
1-(Mesitylsulfonyl)-1H-benzo[d][1,2,3]triazole is a type of 1,2,3-triazole compound. These compounds are known to interact with diverse enzymes and receptors in organisms .
Mode of Action
1,2,3-triazoles are known to interact with their targets through weak interactions . They can form diverse non-covalent interactions, such as hydrogen bonds, van der Waals forces, and dipole–dipole bonds with various enzymes, proteins, and receptors .
Biochemical Pathways
1,2,3-triazoles have been reported to exert anticancer effects through different modes of actions . They exert anticancer effects via inhibition of enzymes, carbonic anhydrases (CAs), thymidylate synthase (TS), aromatase, tryptophan, 2,3‐dioxygenase (TDO), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR), which play a role in the progression of this deadly disease .
Pharmacokinetics
1,2,3-triazoles are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . This suggests that they may have good bioavailability and stability in the body.
Result of Action
1,2,3-triazoles have been reported to have anticancer effects . They can inhibit cancer cell growth and induce apoptosis .
Action Environment
The high chemical stability of 1,2,3-triazoles suggests that they may be stable under a variety of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(mesitylsulfonyl)-1H-benzo[d][1,2,3]triazole typically involves the reaction of mesitylsulfonyl chloride with benzo[d][1,2,3]triazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which helps to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(Mesitylsulfonyl)-1H-benzo[d][1,2,3]triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The mesitylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfone derivatives, while reduction can produce sulfide derivatives .
Scientific Research Applications
1-(Mesitylsulfonyl)-1H-benzo[d][1,2,3]triazole has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1-(Mesitylsulfonyl)-1H-1,2,4-triazole: Another triazole derivative with similar chemical properties.
1-(Phenylsulfonyl)-1H-benzo[d][1,2,3]triazole: A compound with a phenylsulfonyl group instead of a mesitylsulfonyl group.
1-(Tosyl)-1H-benzo[d][1,2,3]triazole: A triazole derivative with a tosyl group.
Uniqueness
1-(Mesitylsulfonyl)-1H-benzo[d][1,2,3]triazole is unique due to the presence of the mesitylsulfonyl group, which imparts specific chemical and biological properties to the compound. This makes it a valuable reagent in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
1-(2,4,6-trimethylphenyl)sulfonylbenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-10-8-11(2)15(12(3)9-10)21(19,20)18-14-7-5-4-6-13(14)16-17-18/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQVZUOWHBWKML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C3=CC=CC=C3N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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